3'-Ethyl 4,5-dimethyl 7'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4,5-tricarboxylate
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Overview
Description
3’-Ethyl 4,5-dimethyl 7’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4,5-tricarboxylate is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Ethyl 4,5-dimethyl 7’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4,5-tricarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core quinoline structure, followed by the introduction of the spiro and dithiole groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
3’-Ethyl 4,5-dimethyl 7’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4,5-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3’-Ethyl 4,5-dimethyl 7’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4,5-tricarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3’-Ethyl 4,5-dimethyl 7’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4,5-tricarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, or altering gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Spiro compounds: These compounds share the spiro structure and may have similar chemical properties.
Quinoline derivatives: Compounds with a quinoline core structure, which may exhibit similar biological activities.
Dithiole compounds: Molecules containing dithiole groups, known for their unique reactivity.
Uniqueness
3’-Ethyl 4,5-dimethyl 7’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4,5-tricarboxylate is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its spiro structure, along with the presence of multiple functional groups, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C25H27NO7S3 |
---|---|
Molecular Weight |
549.7 g/mol |
IUPAC Name |
3-O'-ethyl 4-O,5-O-dimethyl 7'-ethoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-6H-thiopyrano[2,3-c]quinoline]-3',4,5-tricarboxylate |
InChI |
InChI=1S/C25H27NO7S3/c1-7-32-14-11-9-10-13-16-20(24(3,4)26-17(13)14)34-15(21(27)33-8-2)12-25(16)35-18(22(28)30-5)19(36-25)23(29)31-6/h9-12,26H,7-8H2,1-6H3 |
InChI Key |
AWVVFTNLLBQNHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1NC(C3=C2C4(C=C(S3)C(=O)OCC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C |
Origin of Product |
United States |
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